molecular formula C23H19ClN6O3 B2370980 1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane CAS No. 1111988-73-8

1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane

Cat. No.: B2370980
CAS No.: 1111988-73-8
M. Wt: 462.89
InChI Key: OLNIJHYAIWASHB-UHFFFAOYSA-N
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Description

1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane is a complex organic compound that features a thiazole ring, a thiophene ring, and an azepane ring

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to the inhibition or activation of target proteins.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of microbial growth, reduction of inflammation, and the induction of apoptosis in cancer cells .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability due to their planar structure and the presence of polar atoms, which can form hydrogen bonds with biological targets .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, including the inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. For instance, one method involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 2-bromo-4-(thiophen-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted azepane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane stands out due to its unique combination of thiazole, thiophene, and azepane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-13-3-8-18-17(9-13)21-22(23(32)29(12-25-21)11-20-26-14(2)28-33-20)30(18)10-19(31)27-16-6-4-15(24)5-7-16/h3-9,12H,10-11H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNIJHYAIWASHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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